

# Application Notes and Protocols for Long-Term Neuronal Inhibition with uPSEM792

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## Compound of Interest

Compound Name: uPSEM792

Cat. No.: B12372750

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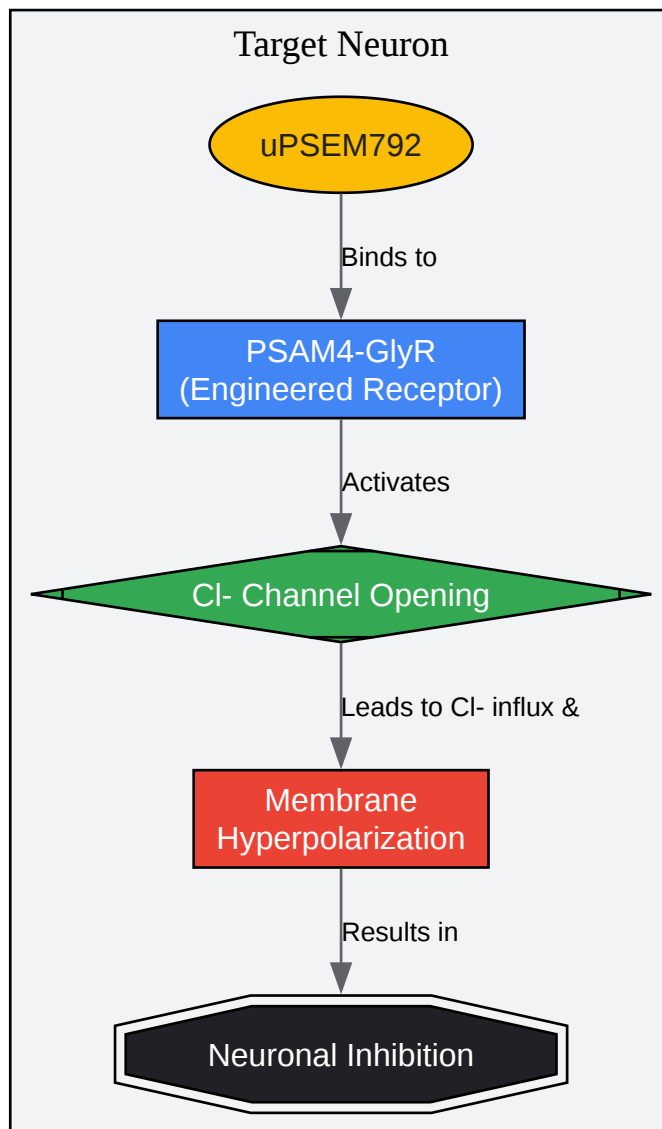
These application notes provide a comprehensive guide for utilizing **uPSEM792**, an ultrapotent and selective agonist for the pharmacologically selective actuator module PSAM4-GlyR, to achieve long-term neuronal inhibition. This chemogenetic system offers a powerful tool for dissecting neural circuit function and exploring potential therapeutic strategies.

## Introduction

Chemogenetics provides a reversible and non-invasive method for controlling the activity of specific neuronal populations. The PSAM/PSEM (Pharmacologically Selective Actuator/Effector Module) system is a powerful chemogenetic tool. **uPSEM792** is a potent agonist for the engineered PSAM4-GlyR, a chimeric ligand-gated ion channel.<sup>[1]</sup> The PSAM4-GlyR is composed of a modified  $\alpha 7$  nicotinic acetylcholine receptor (nAChR) ligand-binding domain fused to the ion pore domain of the glycine receptor (GlyR).<sup>[2][3]</sup> Activation of PSAM4-GlyR by **uPSEM792** opens a chloride-permeable pore, leading to hyperpolarization and subsequent inhibition of neuronal activity.<sup>[2]</sup> **uPSEM792** exhibits high potency and selectivity for PSAM4-GlyR, with minimal off-target effects at endogenous receptors, making it a valuable tool for in vivo studies in both rodents and primates.<sup>[1][4][5]</sup>

## Mechanism of Action

The inhibitory effect of the **uPSEM792**/PSAM4-GlyR system is mediated by the influx of chloride ions upon receptor activation. This influx hyperpolarizes the neuron, increasing the threshold for action potential firing and effectively silencing the cell. The high affinity and selectivity of **uPSEM792** for the engineered PSAM4-GlyR ensure that this inhibition is restricted to the neurons expressing the chemogenetic receptor.



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Caption: Signaling pathway of **uPSEM792**-mediated neuronal inhibition.

## Quantitative Data Summary

The following tables summarize the key quantitative parameters of **uPSEM792**, providing a basis for experimental design.

Table 1: Binding Affinity and Potency of **uPSEM792**

Parameter	Receptor	Value	Reference
Ki	PSAM4-GlyR	0.7 ± 0.1 nM	<a href="#">[1]</a>
EC50	PSAM4-GlyR	2.3 nM	<a href="#">[4]</a>
EC50	α4β2 nAChR	0.52 μM (weak partial agonist)	<a href="#">[4]</a>

Table 2: In Vitro and In Vivo Dosage Information

Application	Species	Concentration/ Dose	Administration Route	Reference
In Vitro (Brain Slices)	Mouse	1-15 nM	Bath application	<a href="#">[1]</a> <a href="#">[5]</a>
In Vitro (hiPSC-SNs)	Human	10 nM	Bath application	<a href="#">[6]</a>
In Vivo (Neuronal Silencing)	Mouse	1 - 3 mg/kg	Intraperitoneal (i.p.)	<a href="#">[1]</a> <a href="#">[7]</a>
In Vivo (Pharmacokinetics)	Rhesus Monkey	0.87 mg/kg	Subcutaneous (s.c.) / Intravenous (i.v.)	<a href="#">[4]</a>

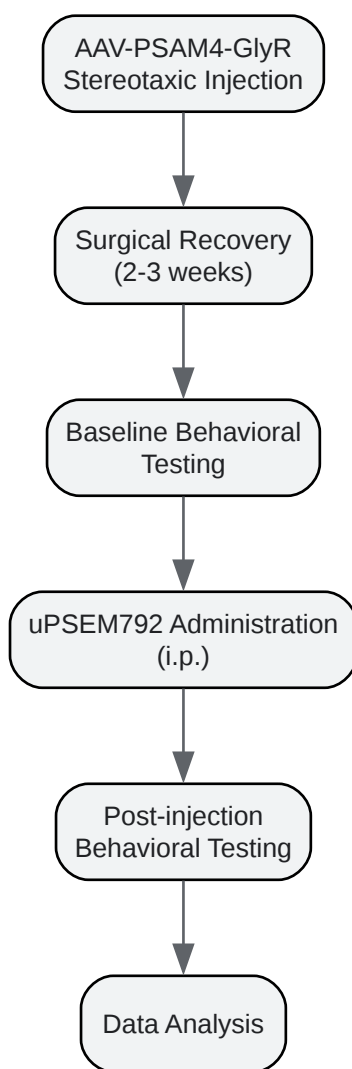
Table 3: Pharmacokinetic and Physicochemical Properties

Property	Value	Significance	Reference
Brain Penetrant	Yes	Suitable for in vivo CNS studies.	<a href="#">[4]</a> <a href="#">[8]</a>
P-glycoprotein Substrate	No	Not actively effluxed from the brain.	<a href="#">[1]</a> <a href="#">[5]</a>
Solubility	Water soluble (100 mM)	Ease of formulation for in vivo use.	<a href="#">[5]</a> <a href="#">[8]</a>
In Vivo Stability (Rat Brain)	94% after 30 min	Relatively stable in the brain.	<a href="#">[9]</a>

## Experimental Protocols

### Protocol 1: In Vivo Neuronal Inhibition and Behavioral Analysis in Mice

This protocol describes the steps for virally expressing PSAM4-GlyR in a target brain region and subsequently administering **uPSEM792** to assess its effect on behavior.



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Caption: Experimental workflow for in vivo neuronal inhibition.

Materials:

- AAV vector encoding PSAM4-GlyR (e.g., rAAV1-CamkII::PSAM4-GlyR—IRES—EGFP)
- Surgical equipment for stereotaxic injection
- **uPSEM792** hydrochloride
- Sterile saline solution (0.9% NaCl)
- Behavioral testing apparatus

#### Procedure:

- Viral Vector Delivery:
  - Anesthetize the mouse using an approved protocol.
  - Secure the animal in a stereotaxic frame.
  - Inject the AAV-PSAM4-GlyR vector into the target brain region using precise coordinates.
  - Allow 2-3 weeks for optimal receptor expression.
- **uPSEM792** Preparation:
  - Dissolve **uPSEM792** hydrochloride in sterile saline to the desired concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 25g mouse receiving a 250 µL injection).[\[4\]](#)
  - Ensure the solution is fully dissolved and clear before use. Prepare fresh daily.[\[5\]](#)
- Behavioral Testing:
  - Habituate the animals to the behavioral apparatus.
  - Perform baseline behavioral testing to establish a pre-inhibition performance level.
  - Administer **uPSEM792** via intraperitoneal (i.p.) injection at a dose of 1-3 mg/kg.[\[1\]](#)[\[7\]](#)
  - Approximately 30 minutes post-injection, conduct the behavioral test to assess the effects of neuronal inhibition.[\[10\]](#)
- Data Analysis:
  - Compare behavioral performance before and after **uPSEM792** administration.
  - Include appropriate control groups (e.g., animals expressing a fluorescent reporter without PSAM4-GlyR receiving **uPSEM792**, and animals expressing PSAM4-GlyR receiving saline).

## Protocol 2: In Vitro Neuronal Silencing in Brain Slices

This protocol outlines the procedure for recording from PSAM4-GlyR-expressing neurons in acute brain slices and observing the inhibitory effects of **uPSEM792**.

Materials:

- Brain from a mouse previously injected with AAV-PSAM4-GlyR
- Vibratome or tissue slicer
- Artificial cerebrospinal fluid (aCSF)
- Recording chamber for electrophysiology or imaging
- **uPSEM792**
- Patch-clamp electrophysiology setup or calcium imaging microscope

Procedure:

- Brain Slice Preparation:
  - Acutely prepare 300  $\mu$ m thick brain slices from the targeted region of a mouse expressing PSAM4-GlyR.
  - Maintain slices in oxygenated aCSF at room temperature.
- Electrophysiological Recording/Imaging:
  - Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
  - Identify PSAM4-GlyR-expressing neurons (e.g., by EGFP fluorescence).
  - Establish a whole-cell patch-clamp recording or begin calcium imaging.
- **uPSEM792** Application:

- Obtain a baseline recording of neuronal activity.
- Bath-apply **uPSEM792** at a concentration of 1-15 nM.[\[1\]](#)[\[5\]](#)
- Record the changes in membrane potential, firing rate, or calcium transients.
- Data Analysis:
  - Quantify the change in neuronal activity following **uPSEM792** application.
  - A significant hyperpolarization and cessation of spontaneous firing, or a reduction in calcium event frequency, indicates successful inhibition.

## Important Considerations and Potential Pitfalls

### Paradoxical Excitation:

It is crucial to be aware that in certain neuronal populations, such as dopamine D1 receptor-expressing medium spiny neurons (D1-MSNs), activation of the chloride-permeable PSAM4-GlyR can lead to depolarization and paradoxical excitation instead of inhibition.[\[2\]](#)[\[11\]](#) This phenomenon is attributed to a shift in the chloride reversal potential in these cells.[\[2\]](#) Researchers should validate the inhibitory effect of the **uPSEM792**/PSAM4-GlyR system in their specific neuronal population of interest using electrophysiological recordings.

### Off-Target Effects:

While **uPSEM792** is highly selective, at higher concentrations, it can act as a weak partial agonist at  $\alpha 4\beta 2$  nAChRs.[\[1\]](#)[\[4\]](#) It is therefore recommended to use the lowest effective dose to minimize the potential for off-target effects. Appropriate control experiments are essential to validate that the observed effects are due to the specific activation of PSAM4-GlyR.

### Duration of Action:

The inhibitory effects of DREADD ligands can last for up to 8 hours, while PSAM-based systems typically have a shorter duration of action, around 30 minutes to 1 hour.[\[12\]](#) The specific duration of **uPSEM792**-mediated inhibition in vivo should be empirically determined for the experimental paradigm.



## Conclusion

The **uPSEM792**/PSAM4-GlyR chemogenetic system provides a powerful and selective method for long-term neuronal inhibition. By following the detailed protocols and considering the potential pitfalls outlined in these application notes, researchers can effectively utilize this technology to advance our understanding of the nervous system and explore novel therapeutic avenues.

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